molecular formula C14H14N2O6S B410597 N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 333440-84-9

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B410597
CAS No.: 333440-84-9
M. Wt: 338.34g/mol
InChI Key: LVJGQRBHDJBSDJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of a nitro group, a sulfonamide group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide typically involves the nitration of 2,5-dimethoxyaniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The sulfonation step involves the reaction of the nitrated intermediate with chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and methoxy groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of quinones or other oxidized derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and sulfonamide groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxy-substituted phenyl structure.

    2,5-Dimethoxyphenethylamine (2C-H): A psychoactive compound with a simpler structure lacking the nitro and sulfonamide groups.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another psychoactive compound with similar methoxy substitutions but different functional groups.

Uniqueness

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its nitro, sulfonamide, and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in related compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-6-7-14(22-2)13(9-11)15-23(19,20)12-5-3-4-10(8-12)16(17)18/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGQRBHDJBSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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